molecular formula C18H17FN4O3S B2582783 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-73-4

3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2582783
CAS No.: 2034553-73-4
M. Wt: 388.42
InChI Key: BCHZJLBEXLBCAD-UHFFFAOYSA-N
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Description

The compound 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to the pyridopyrimidinone class, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • A pyrido[2,3-d]pyrimidin-4(3H)-one backbone, which is a bicyclic system with nitrogen atoms at positions 1, 3, and 6.
  • A piperidin-4-yl group at position 3, functionalized with a 2-fluorophenylsulfonyl moiety.

This sulfonyl-piperidine substitution likely enhances binding affinity to biological targets (e.g., enzymes or receptors) by introducing electron-withdrawing effects and steric bulk. The 2-fluorophenyl group may improve metabolic stability and target selectivity compared to non-fluorinated analogues .

Properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-15-5-1-2-6-16(15)27(25,26)22-10-7-13(8-11-22)23-12-21-17-14(18(23)24)4-3-9-20-17/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHZJLBEXLBCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate pyrimidine and pyridine derivatives. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with a pyridine derivative under basic conditions can form the core structure.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, reacting the pyrido[2,3-d]pyrimidine core with 4-piperidone under reductive amination conditions can yield the desired piperidine-substituted product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the pyrido[2,3-d]pyrimidine core.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. In particular, compounds with piperidine and sulfonyl groups have shown efficacy against various cancer cell lines. For example, studies have demonstrated that modifications to the pyrido-pyrimidine scaffold can enhance cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. A study involving piperidine derivatives reported that certain synthesized compounds displayed promising activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that similar modifications to the target compound may yield effective antimicrobial agents .

Neurological Applications

Piperidine-based compounds have been investigated for their neuroprotective effects. Research has shown that some derivatives can inhibit enzymes associated with neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease . The piperidine moiety is often linked to enhanced blood-brain barrier permeability, making these compounds suitable candidates for neurological applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is crucial for optimizing its pharmacological properties. Modifications in the sulfonyl group or the piperidine ring can significantly influence biological activity. For instance, changing substituents on the phenyl ring has been shown to alter binding affinity and selectivity towards specific biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as N-sulfonation of piperidine derivatives followed by cyclization reactions are commonly employed. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized products .

Case Studies

StudyObjectiveFindings
Anticancer Study Evaluate efficacy against cancer cell linesShowed significant cytotoxicity in vitro; induced apoptosis in treated cells
Antimicrobial Evaluation Test against bacterial pathogensEffective against Xanthomonas axonopodis; potential for agricultural applications
Neuroprotective Assessment Investigate effects on neurodegenerationInhibited key enzymes; potential therapeutic candidate for Alzheimer's

Mechanism of Action

The mechanism of action of 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core is known to inhibit various kinases, which are enzymes that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine Substituents

Compound Name Substituents Biological Activity Key Findings Reference
3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one 2-Fluorophenylsulfonyl-piperidine Not explicitly reported (inferred: kinase or enzyme inhibition) The sulfonyl group enhances electronic effects; 2-fluorophenyl improves selectivity.
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one 4-Fluorophenyl-piperidine with pyrazole Kinase inhibition (e.g., anticancer) Fluorine at the para position increases metabolic stability; pyrazole enhances solubility.
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one 2,4-Difluorophenyl-piperidine with pyrazole Anticancer Di-fluorination improves target affinity but may reduce bioavailability due to lipophilicity.
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one Thiazole-ethyl Cytotoxic activity Thiazole introduces π-stacking interactions; moderate activity against cancer cells.

Analogues with Varied Heterocyclic Substitutions

Compound Name Substituents Biological Activity Key Findings Reference
8-(1H-Pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrazole Kinase inhibition Pyrazole at position 8 improves water solubility ; IC₅₀ values in nanomolar range.
8-(Thiazol-4-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Thiazole Anticancer Thiazole enhances DNA intercalation; moderate activity against HepG2 cells.
2-Aryl-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones Aryl groups at position 2 mPGES-1 inhibition Aryl groups (e.g., quinazolinone) show IC₅₀ < 1 µM for prostaglandin E2 synthase inhibition.

Analogues with Modified Core Scaffolds

Compound Name Core Structure Biological Activity Key Findings Reference
1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidines Reduced pyrimidine ring Antiplatelet aggregation Exhibits 2× higher activity than acetylsalicylic acid against ADP-induced aggregation.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones Triazole-fused core Anticancer Compounds 13a and 13b show IC₅₀ = 2.1–3.8 µM against MCF-7 cells.

Key Research Findings and Trends

Fluorine Substitution :

  • 2-Fluorophenyl (target compound) vs. 4-fluorophenyl (): Positional fluorination affects target selectivity and metabolic stability.
  • 2,4-Difluorophenyl () increases lipophilicity but may reduce solubility.

Sulfonyl vs. Non-Sulfonyl Groups: The sulfonyl-piperidine group in the target compound enhances electronic effects compared to acetyl-piperidine (e.g., : thiophene acetyl). This may improve binding to charged residues in enzymatic pockets.

Biological Activity Correlations :

  • Pyrazole and thiazole substitutions () correlate with improved kinase inhibition and cytotoxicity.
  • Tetrahydro-pyrido[2,3-d]pyrimidines () show enhanced antiplatelet activity due to increased conformational flexibility.

Synthetic Methodologies :

  • Microwave-assisted synthesis () and ionic liquid catalysis () improve yields (70–80%) compared to traditional methods.

Biological Activity

3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, identified by CAS number 2034553-73-4, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18_{18}H17_{17}FN4_{4}O3_{3}S and a molecular weight of 388.4 g/mol. Its structure includes a pyrido[2,3-d]pyrimidinone core, which is known for various biological activities, along with a piperidine ring substituted with a sulfonyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to apoptosis in cancer cells by disrupting their proliferation pathways .
  • Enzyme Inhibition : The sulfonamide moiety in the compound is associated with various enzyme inhibitory activities, including inhibition of acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing urinary infections .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

  • Anticancer Activity : In vitro studies demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against human cancer cell lines. For instance, IC50_{50} values comparable to established chemotherapeutics like Olaparib were observed, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : Compounds bearing similar piperidine and sulfonamide functionalities have shown antibacterial properties against various strains. The synthesized derivatives were evaluated for their ability to inhibit bacterial growth, demonstrating promising results against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on CDK Inhibition : A study reported that pyrido[2,3-d]pyrimidinone derivatives effectively inhibited CDK4 and CDK6 at low-nanomolar concentrations. This suggests that this compound may exhibit similar inhibitory effects due to structural similarities .
  • Evaluation of Antimicrobial Properties : Another study synthesized a series of piperidine derivatives and assessed their antibacterial activity. The results indicated significant inhibition against selected bacterial strains, supporting the notion that the sulfonamide group enhances antimicrobial efficacy .

Data Table

PropertyValue
CAS Number 2034553-73-4
Molecular Formula C18_{18}H17_{17}FN4_{4}O3_{3}S
Molecular Weight 388.4 g/mol
Biological Activities Anticancer, Antimicrobial
IC50_{50} (Cancer) Comparable to Olaparib
Target Enzymes CDK4, CDK6

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